Methyl 2-(4-methylpiperazin-1-YL)propanoate Methyl 2-(4-methylpiperazin-1-YL)propanoate
Brand Name: Vulcanchem
CAS No.: 132917-41-0
VCID: VC21182871
InChI: InChI=1S/C9H18N2O2/c1-8(9(12)13-3)11-6-4-10(2)5-7-11/h8H,4-7H2,1-3H3
SMILES: CC(C(=O)OC)N1CCN(CC1)C
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol

Methyl 2-(4-methylpiperazin-1-YL)propanoate

CAS No.: 132917-41-0

Cat. No.: VC21182871

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-methylpiperazin-1-YL)propanoate - 132917-41-0

Specification

CAS No. 132917-41-0
Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
IUPAC Name methyl 2-(4-methylpiperazin-1-yl)propanoate
Standard InChI InChI=1S/C9H18N2O2/c1-8(9(12)13-3)11-6-4-10(2)5-7-11/h8H,4-7H2,1-3H3
Standard InChI Key WREPJBHFBCABIW-UHFFFAOYSA-N
SMILES CC(C(=O)OC)N1CCN(CC1)C
Canonical SMILES CC(C(=O)OC)N1CCN(CC1)C

Introduction

Chemical Structure and Properties

Methyl 2-(4-methylpiperazin-1-yl)propanoate is an organic compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol. Its structure features a propanoate group attached to a piperazine ring that contains a methyl substituent at the 4-position. This specific arrangement contributes to its unique chemical reactivity and biological properties.

The compound's IUPAC name is methyl 2-(4-methylpiperazin-1-yl)propanoate, and it is registered with CAS number 132917-41-0. The piperazine ring serves as a common structural motif in many pharmaceutically active compounds, while the ester functional group provides opportunities for further chemical modifications.

Physical and Chemical Properties

The physical and chemical properties of Methyl 2-(4-methylpiperazin-1-yl)propanoate are crucial for understanding its behavior in various environments and applications. While specific data for this exact compound is limited in the literature, its properties can be partially inferred from related piperazine derivatives.

PropertyValueNotes
Molecular FormulaC9H18N2O2Contains piperazine and ester functional groups
Molecular Weight186.25 g/molComputed value
Physical StateSolid at room temperatureBased on similar compounds
SolubilitySoluble in organic solvents, limited solubility in waterCharacteristic of piperazine esters
Standard InChIInChI=1S/C9H18N2O2/c1-8(9(12)13-3)11-6-4-10(2)5-7-11/h8H,4-7H2,1-3H3Chemical identifier
Standard InChIKeyWREPJBHFBCABIW-UHFFFAOYSA-NCondensed digital representation
Canonical SMILESCC(C(=O)OC)N1CCN(CC1)CLinear notation of molecular structure

Synthesis Methods

The synthesis of Methyl 2-(4-methylpiperazin-1-yl)propanoate involves sophisticated organic chemistry techniques to ensure high purity and yield. Understanding these methods is essential for both laboratory and industrial production of this compound.

Laboratory Synthesis

The primary synthesis route for Methyl 2-(4-methylpiperazin-1-yl)propanoate involves a nucleophilic addition reaction between 4-methylpiperazine and methyl acrylate. This process typically occurs under basic conditions and can be optimized for high yields through careful control of reaction parameters.

The reaction follows these general steps:

  • Nucleophilic attack by the nitrogen atom of 4-methylpiperazine on the β-carbon of methyl acrylate

  • Formation of a carbon-nitrogen bond

  • Proton transfer to complete the addition

This synthetic approach demonstrates the reactivity of the piperazine nitrogen as a nucleophile and the susceptibility of the α,β-unsaturated ester to nucleophilic addition.

Industrial Production Methods

For industrial-scale production, continuous flow processes may be employed to enhance efficiency and yield. These methods often utilize:

  • Automated reactors for precise control over reaction conditions

  • Continuous flow systems for improved scalability

  • Catalysts to enhance reaction rates and selectivity

  • In-line purification methods to streamline production

Chemical Reactivity

Methyl 2-(4-methylpiperazin-1-yl)propanoate exhibits chemical reactivity characteristic of both piperazine derivatives and esters, making it versatile for various chemical transformations.

Ester Functionality

The methyl ester group in this compound can undergo several important reactions:

  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to form 2-(4-methylpiperazin-1-yl)propanoic acid. This reaction is significant for prodrug development where the ester serves as a protecting group .

  • Transesterification: The methyl ester can react with other alcohols to form different ester derivatives, which may exhibit modified physical properties and biological activities.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can convert the ester to the corresponding alcohol derivative.

Piperazine Functionality

The piperazine moiety contributes to the compound's chemical versatility through:

  • N-alkylation: The secondary nitrogen in the piperazine ring can undergo further alkylation reactions to produce more complex derivatives.

  • Salt formation: The tertiary amine nitrogen can form salts with various acids, altering solubility properties and potentially enhancing bioavailability in pharmaceutical applications .

  • Oxidation: The piperazine ring can undergo oxidation reactions, particularly at the nitrogen atoms, leading to N-oxide formation.

Biological Activity

Research indicates that Methyl 2-(4-methylpiperazin-1-yl)propanoate and structurally similar compounds exhibit diverse biological activities, making them valuable in pharmaceutical development.

Receptor Interactions

The piperazine moiety present in Methyl 2-(4-methylpiperazin-1-yl)propanoate may facilitate interactions with various neurotransmitter receptors. Similar piperazine-containing compounds have demonstrated interactions with:

  • Serotonin receptors: Particularly 5-HT7 receptors, which are implicated in mood regulation .

  • Dopamine receptors: Influencing mood and behavior through dopaminergic pathways.

These interactions suggest potential applications in neurological and psychiatric conditions, although specific binding data for Methyl 2-(4-methylpiperazin-1-yl)propanoate itself requires further investigation.

Antimicrobial Activity

Related piperazine derivatives have shown promising antimicrobial properties against various pathogens. While specific data for Methyl 2-(4-methylpiperazin-1-yl)propanoate is limited, structurally similar compounds have demonstrated:

  • Antifungal activity: Effectiveness against Candida albicans and Candida glabrata.

  • Antibacterial properties: Activity against both Gram-positive and Gram-negative bacteria.

The mechanism of antimicrobial action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways, though this requires confirmation for the specific compound.

Therapeutic AreaPotential ApplicationMechanism
Central Nervous SystemMood disorders, anxietySerotonin/dopamine receptor modulation
Antimicrobial TherapyFungal and bacterial infectionsCell membrane disruption, metabolic inhibition
Metabolic DisordersDiabetes managementEnzyme inhibition in glucose metabolism pathways
Cancer TreatmentVarious malignanciesCell proliferation inhibition

Structure-Activity Relationships

Understanding the relationship between the structural features of Methyl 2-(4-methylpiperazin-1-yl)propanoate and its biological activity provides valuable insights for drug development and optimization.

Key Structural Features

Several structural elements of Methyl 2-(4-methylpiperazin-1-yl)propanoate contribute to its biological properties:

  • Piperazine ring: Provides basic nitrogen atoms that can interact with acidic residues in biological targets or form hydrogen bonds with receptors.

  • N-methyl group: May enhance lipophilicity and influence receptor selectivity, potentially affecting the compound's ability to cross biological membranes.

  • Ester moiety: Could serve as a prodrug feature, allowing for improved absorption and bioavailability before hydrolysis to the active form.

Comparative Analysis with Similar Compounds

Comparing Methyl 2-(4-methylpiperazin-1-yl)propanoate with structurally related compounds provides insights into structure-activity patterns:

  • Methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate: The additional methyl group in this compound may enhance lipophilicity and potentially alter receptor binding properties.

  • (2R)-2-(4-methylpiperazin-1-yl)propanoic acid: As the acid form rather than the ester, this compound likely exhibits different pharmacokinetic properties, including altered absorption and tissue distribution .

  • Ethyl 2-(piperazin-1-yl)propanoate: The ethyl ester variation may demonstrate different hydrolysis rates and metabolic profiles in biological systems.

Analytical Methods

Accurate identification and quantification of Methyl 2-(4-methylpiperazin-1-yl)propanoate is crucial for research and quality control in pharmaceutical applications.

Spectroscopic Techniques

Several analytical methods are commonly employed for characterizing this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation through characteristic chemical shifts for the piperazine ring, methyl groups, and ester functionality.

  • Mass Spectrometry (MS): Enables molecular weight confirmation and structural elucidation through fragmentation patterns. The molecular ion peak at m/z 186 would be expected for C9H18N2O2 .

  • Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands, including C=O stretching for the ester group and C-N stretching for the piperazine moiety.

Chromatographic Methods

For purity assessment and quantification:

  • High-Performance Liquid Chromatography (HPLC): Provides separation and quantification, typically using reversed-phase columns and UV detection.

  • Gas Chromatography (GC): May be applicable for volatile derivatives, particularly after silylation or other derivatization procedures.

  • Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessment.

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